4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzothiazole in Chemotherapeutic Agents Benzothiazole and its derivatives, including the compound 4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole, have shown significant promise in various therapeutic applications, particularly in chemotherapy. The benzothiazole moiety is recognized for its anticancer properties, often serving as a core structure in chemotherapeutic agents. The structural simplicity of benzothiazole and its derivatives, like 2-arylbenzothiazoles, facilitates the creation of chemical libraries, contributing to the discovery of new chemical entities for cancer treatment. The increasing importance of benzothiazole in drug discovery is underlined by its ability to act as a ligand for various biomolecules, which has garnered the interest of medicinal chemists for developing therapies for various ailments, especially cancer (Kamal, Hussaini, & Malik, 2015).
Benzothiazole in DNA Binding and Fluorescence Imaging Another significant application of benzothiazole derivatives is in the field of DNA binding and fluorescence imaging. Compounds like Hoechst 33258, a known benzothiazole derivative, have been widely utilized as fluorescent DNA stains due to their strong binding affinity to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. The extensive use of Hoechst derivatives in cell biology for chromosome and nuclear staining underscores the versatility of benzothiazole derivatives in biological imaging and diagnosis (Issar & Kakkar, 2013).
Benzothiazole in Antimicrobial and Antiviral Agents Benzothiazole moieties and their derivatives also display substantial antimicrobial and antiviral activities. The urgent need for new antimicrobial drugs in the face of increasing multi-drug-resistant pathogens has led to an exploration of benzothiazole derivatives as potential candidates. Their diverse modes of action against microorganisms or viruses make them active candidates in the discovery of new antimicrobial or antiviral agents. The pharmaceutical community is encouraged to explore the antimicrobial and antiviral capacities of benzothiazole derivatives against severe causative agents like SARS-CoV-2 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the bronchodilation and non-steroidal anti-inflammatory effects , which are beneficial in the treatment of conditions like chronic obstructive pulmonary disease (COPD).
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects several biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in a wide range of downstream effects, including the relaxation of smooth muscle in the airways and the reduction of inflammatory responses .
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and therapeutic effect.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with COPD . This dual action is a novel approach in the treatment of COPD and represents a significant advance in COPD care .
properties
IUPAC Name |
(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14-5-7-17-19(15(14)2)21-20(26-17)23-11-9-22(10-12-23)18(24)8-6-16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKQTVZKQBVRCU-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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